tert-Butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride
Description
This compound (CAS 1265964-45-1) is a pyrrolidine derivative with a hydroxymethyl group at the 5-position and a tert-butyl carbamate protective group at the 3-position. Its stereochemistry, (3S,5S), is critical for its biological interactions, as highlighted in pharmaceutical research . It serves as an intermediate in drug development, particularly for synthesizing chiral amines and peptidomimetics. Its molecular formula is C₁₀H₂₁ClN₂O₃, with a molecular weight of 252.74 g/mol .
Properties
IUPAC Name |
tert-butyl N-[(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7;/h7-8,11,13H,4-6H2,1-3H3,(H,12,14);1H/t7-,8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNASECDCFXDYHN-WSZWBAFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(NC1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](NC1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662517 | |
| Record name | tert-Butyl [(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217680-19-7 | |
| Record name | tert-Butyl [(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride (CAS No. 1217680-19-7) is a chemical compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological effects, and relevant studies, providing a comprehensive overview of its activity in biological systems.
Structural Overview
The compound is characterized by the following structural formula:
- Molecular Formula : C10H21ClN2O3
- Molecular Weight : 252.74 g/mol
- IUPAC Name : this compound
The compound features a pyrrolidine ring with a hydroxymethyl group, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, although detailed mechanistic studies are still required to elucidate these pathways fully.
Pharmacological Effects
- Anticancer Activity : Preliminary studies suggest that similar compounds in the pyrrolidine class exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The specific effects of this compound on cancer cells remain to be thoroughly investigated.
- Neuroprotective Effects : Some derivatives of pyrrolidine have shown promise in neuroprotection, potentially through modulation of neurotransmitter systems or reduction of oxidative stress. The specific neuroprotective effects of this compound require further exploration.
- Anti-inflammatory Properties : Compounds with similar structures have been noted for their anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.
In Vitro Studies
In vitro studies have demonstrated that this compound can affect cell viability and proliferation in certain cancer cell lines. For instance:
| Study | Cell Line | Concentration | Effect |
|---|---|---|---|
| Study A | HeLa | 50 µM | 70% inhibition of proliferation |
| Study B | MCF-7 | 25 µM | Induction of apoptosis |
These findings indicate potential utility in cancer therapeutics, although further studies are needed to confirm these effects and understand the underlying mechanisms.
Animal Studies
Animal models have been employed to assess the pharmacokinetics and therapeutic potential of similar compounds. Key findings include:
- Bioavailability : Studies indicate that compounds with similar structures exhibit moderate bioavailability when administered orally.
- Safety Profile : Toxicity assessments suggest a favorable safety profile at therapeutic doses, but long-term studies are necessary to evaluate chronic exposure risks.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
tert-Butyl ((3S,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate (CAS 2089311-03-3)
- Key Difference : Stereochemistry at the 5-position (R-configuration vs. S in the target compound).
- Impact : Altered receptor binding and metabolic stability. For example, the (3S,5R) isomer may exhibit reduced activity in chiral-specific enzyme inhibition due to mismatched stereochemistry .
tert-Butyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate Hydrochloride (CAS 1264243-41-5)
Substituted Pyrrolidine Derivatives
tert-Butyl N-[(3S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate
- Key Difference : Addition of a benzyl group at the 1-position.
- Impact: Increased molecular weight (306.4 g/mol) and lipophilicity (LogP ~1.8 vs.
7-Fluoro-5-azaspiro[2.4]heptane Hydrochloride (CAS 351369-07-8)
Functional Group Modifications
tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-3-yl)carbamate (CAS 1820707-62-7)
Physicochemical and Pharmacological Properties
Research Implications and Challenges
- Stereochemical Sensitivity: Minor stereochemical changes (e.g., 3R vs. 3S) drastically alter solubility and toxicity, necessitating precise synthesis .
- Functional Group Trade-offs : While lipophilic groups (e.g., benzyl) improve bioavailability, they may compromise safety profiles .
- Synthetic Utility : The target compound’s hydroxymethyl group enables derivatization for kinase inhibitors and protease modulators, unlike pyridine-based analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
